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acid

Cat. No.: B135183 Get Quote

An In-depth Whitepaper on a Versatile Research Chemical

Introduction
3,4-(Methylenedioxy)phenylacetic acid (MDPA), also known as homopiperonylic acid, is a

derivative of phenylacetic acid featuring a methylenedioxy group attached to the phenyl ring.

This compound serves as a crucial intermediate in the synthesis of various organic molecules,

particularly in the pharmaceutical and fragrance industries.[1][2] Its structural similarity to other

biologically active phenylacetic acid derivatives has prompted investigations into its potential as

a lead compound in drug discovery. This technical guide provides a comprehensive overview of

MDPA, including its chemical properties, synthesis, spectral data, and known research

applications, with a focus on providing practical information for researchers, scientists, and

drug development professionals.

Chemical Identity and Properties
3,4-(Methylenedioxy)phenylacetic acid is a white to pale yellow micro-crystalline powder.[2]

It is partially soluble in water and soluble in organic solvents such as ethanol and methanol.[2]

[3]

Table 1: Physicochemical Properties of 3,4-(Methylenedioxy)phenylacetic Acid
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Property Value Reference(s)

CAS Number 2861-28-1 [4]

Molecular Formula C₉H₈O₄ [4]

Molecular Weight 180.16 g/mol [4]

Melting Point 125-129 °C [2]

Boiling Point 272.96°C (estimate) [2]

Density 1.2933 g/cm³ (estimate) [2]

pKa 4.31 ± 0.10 (Predicted) [2]

Appearance
White to pale yellow micro-

crystalline powder
[2]

Solubility
Partially soluble in water;

Soluble in ethanol, methanol
[2][3]

Synthesis
A common and effective method for the synthesis of 3,4-(Methylenedioxy)phenylacetic acid
involves a two-step process starting from piperonal (also known as heliotropin).[1]

Synthesis Pathway from Piperonal
The synthesis proceeds through the formation of an intermediate, 3,4-

methylenedioxyphenethyl alcohol, which is then converted to the final product.[1]
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Piperonal

3,4-Methylenedioxyphenethyl alcohol

  H₂SO₄, Acetic Acid
 (-6 to 0 °C, 7-9 h)

3,4-(Methylenedioxy)phenylacetic acid

  NaI, H₃PO₄, CH₃SO₃H
 (90-95 °C, 5-6 h)

Click to download full resolution via product page

Synthesis of 3,4-(Methylenedioxy)phenylacetic acid from piperonal.

Detailed Experimental Protocol
The following protocol is adapted from a documented synthesis method.[1]

Step 1: Preparation of 3,4-Methylenedioxyphenethyl alcohol

In a three-neck flask equipped with a temperature controller, add 50 ml of piperonal.

Under an ice bath, slowly add 45-50 ml of concentrated sulfuric acid.

Maintain the temperature between -6 and 0°C and slowly add 60-75 ml of a 50% acetic acid

solution.

Allow the reaction to proceed at this temperature for 7-9 hours.

After the reaction is complete, add 500-600 ml of water and stir at room temperature for 1-2

hours.

Filter the resulting solid and dry to obtain 3,4-methylenedioxyphenethyl alcohol. The

expected yield is 90-95%.[1]
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Step 2: Preparation of 3,4-(Methylenedioxy)phenylacetic acid

In a three-neck flask, combine 50 g of the 3,4-methylenedioxyphenethyl alcohol from Step 1,

9-10 g of sodium iodide, 26-28 ml of phosphoric acid, and 1.9-2.0 ml of methanesulfonic

acid.[1]

Heat the reaction mixture to 90-95°C and maintain for 5-6 hours.[1]

After the reaction, add 500-600 ml of water to precipitate the product as a white solid.[1]

Filter the solid to obtain 3,4-(Methylenedioxy)phenylacetic acid. The expected yield is 90-

93%.[1]

Spectroscopic Data
The structural characterization of 3,4-(Methylenedioxy)phenylacetic acid is supported by

various spectroscopic techniques.

Table 2: Spectroscopic Data for 3,4-(Methylenedioxy)phenylacetic Acid

Technique Key Data Points Reference(s)

¹H NMR Spectral data available. [5]

¹³C NMR Spectral data available. [6]

Mass Spectrometry (MS)

Molecular Ion (M+): m/z = 180.

Key fragments: m/z = 135

(100%), 77.

[7]

Infrared (IR) Spectroscopy Spectral data available. [8]

Biological Activity and Research Applications
3,4-(Methylenedioxy)phenylacetic acid is a valuable building block for the synthesis of

biologically active compounds and has been investigated for its own intrinsic activities.

Pharmaceutical Intermediate
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MDPA is a key intermediate in the synthesis of various pharmaceutical compounds.

Sanguinarine Synthesis: It is utilized in the synthesis of the alkaloid sanguinarine.[1]

Oxidized Oxonantenine Synthesis: MDPA is a starting material for the multi-step synthesis of

oxidized oxonantenine. This derivative has demonstrated in vitro anti-tumor activity by

inhibiting the proliferation of various human tumor cell lines.[1]

Benzodiazepine and COX Inhibitor Synthesis: The structural framework of MDPA makes it a

suitable precursor for the development of benzodiazepines and cyclooxygenase (COX)

inhibitors.[9][10]

Proposed Benzodiazepine Synthesis

3,4-(Methylenedioxy)phenylacetic acid

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine
-2(3H)-one derivative

2-Amino-
5-chlorobenzophenone

Click to download full resolution via product page

Proposed synthesis of a benzodiazepine derivative from MDPA.

Enzyme Inhibition
Tyrosine Phosphatase Inhibition: 3,4-(Methylenedioxy)phenylacetic acid has been shown

to inhibit tyrosine phosphatases.[11] This inhibition can lead to an increase in the activity of

protein kinase C and other enzymes involved in signal transduction, potentially promoting

cell proliferation.[11]

General Experimental Protocols for Activity Screening
The following are general protocols that can be adapted for screening the biological activity of

3,4-(Methylenedioxy)phenylacetic acid and its derivatives.
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5.3.1. Tyrosine Phosphatase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the inhibitory potency of compounds

against protein tyrosine phosphatases (PTPs) using a fluorogenic substrate.[11][12][13]

Reagents and Buffers:

PTP enzyme (e.g., SHP2, PTP1B)

Assay Buffer (e.g., Bis-Tris buffer, pH 6.0, containing Tween-20)

Enzyme Buffer (Assay buffer supplemented with a reducing agent like DTT)

Fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or 3-O-

methylfluorescein phosphate (OMFP))

Test compound (MDPA or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

Prepare serial dilutions of the test compound.

In a 384-well microplate, add the test compound dilutions.

Prepare an enzyme solution in the Enzyme Buffer at a concentration determined by a prior

enzyme activity assay.

Add the enzyme solution to the wells containing the test compound and incubate.

Prepare a substrate solution in the Assay Buffer at a concentration close to its Km value.

Initiate the reaction by adding the substrate solution to all wells.

Measure the fluorescence intensity kinetically over a set period at the appropriate

excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 355/460 nm

for DiFMUP).
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Calculate the initial reaction velocities and determine the IC₅₀ value of the test compound

by plotting the percentage of inhibition against the compound concentration.[11][12]

5.3.2. Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This is a generalized fluorometric assay to screen for inhibitors of COX-1 and COX-2.[14][15]

Reagents and Buffers:

COX-1 or COX-2 enzyme

COX Assay Buffer

COX Cofactor

COX Probe

Arachidonic Acid (substrate)

Known COX inhibitor (e.g., SC-560 for COX-1) as a positive control

Test compound (MDPA or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

Prepare a 10X solution of the test inhibitor.

In a 96-well plate, add the test inhibitor, a known inhibitor (for control), and assay buffer

(for enzyme control).

Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX

Cofactor, and the COX enzyme.

Add the reaction mix to each well.

Prepare a diluted solution of arachidonic acid.

Initiate the reaction by adding the diluted arachidonic acid to all wells simultaneously.
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Measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

Calculate the slope of the linear portion of the fluorescence curve for all samples.

Determine the percent relative inhibition using the formula: % Inhibition = [(Slope of

Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100.[14]

Start: 3,4-(Methylenedioxy)phenylacetic acid
or its derivatives

Prepare stock solutions
in appropriate solvent

Tyrosine Phosphatase
Inhibition Assay

Cyclooxygenase (COX)
Inhibition Assay

In Vitro Anti-tumor
Cell Proliferation Assay

Data Analysis:
Calculate IC₅₀ values

Identify lead compounds for
further development

Click to download full resolution via product page

Conceptual workflow for screening the biological activity of MDPA.

Conclusion
3,4-(Methylenedioxy)phenylacetic acid is a research chemical with significant potential,

primarily as a versatile intermediate in the synthesis of complex organic molecules with

interesting biological activities. Its utility in the preparation of compounds with anti-tumor and

enzyme-inhibitory properties makes it a valuable tool for drug discovery and development. The

synthetic route from the readily available precursor piperonal is efficient and high-yielding.
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Further research into the direct biological effects of MDPA and the exploration of its derivatives

could lead to the discovery of novel therapeutic agents. This guide provides a foundational

resource for researchers interested in utilizing this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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